molecular formula C20H21BrN2O3 B10991124 3-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide

3-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide

Cat. No.: B10991124
M. Wt: 417.3 g/mol
InChI Key: LOFISHVEYOTJLR-UHFFFAOYSA-N
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Description

3-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. This step introduces a bromine atom at the 6-position of the indole ring.

    Formation of the Amide Bond: The brominated indole is then reacted with 3,4-dimethoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This step forms the amide bond, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the indole moiety or the benzyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can modify the functional groups on the compound.

Scientific Research Applications

3-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting neurological disorders or cancer.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms involving indole derivatives.

    Chemical Biology: It serves as a tool compound for probing the function of specific proteins or enzymes in cells.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 3-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The dimethoxybenzyl group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    3-(5-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide: Similar structure but with bromine at the 5-position.

    3-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide: Chlorine instead of bromine.

    3-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide: Phenethyl group instead of benzyl.

Uniqueness

3-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)propanamide is unique due to the specific positioning of the bromine atom and the presence of the dimethoxybenzyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21BrN2O3

Molecular Weight

417.3 g/mol

IUPAC Name

3-(6-bromoindol-1-yl)-N-[(3,4-dimethoxyphenyl)methyl]propanamide

InChI

InChI=1S/C20H21BrN2O3/c1-25-18-6-3-14(11-19(18)26-2)13-22-20(24)8-10-23-9-7-15-4-5-16(21)12-17(15)23/h3-7,9,11-12H,8,10,13H2,1-2H3,(H,22,24)

InChI Key

LOFISHVEYOTJLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCN2C=CC3=C2C=C(C=C3)Br)OC

Origin of Product

United States

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